molecular formula C14H19NO B2412012 (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol CAS No. 2168581-88-0

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol

Cat. No.: B2412012
CAS No.: 2168581-88-0
M. Wt: 217.312
InChI Key: BJZCYPSEEBNGLR-UHFFFAOYSA-N
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Description

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicycloheptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol typically involves the following steps:

    Formation of the Azabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the azabicycloheptane ring.

    Reduction to Methanol: The final step involves the reduction of a carbonyl group to form the methanol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production .

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the azabicycloheptane ring system allow the compound to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is unique due to its combination of a benzyl group and an azabicycloheptane ring system, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZCYPSEEBNGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2CC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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